

In vivo Administration of Anti-Inflammatory Compounds in Mouse Models

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Compound of Interest

Compound Name: AMG7703

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Application Notes and Protocols for TGS 703 and SKI-O-703

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides detailed application notes and protocols for the in vivo administration of two investigational anti-inflammatory compounds, TGS 703 and SKI-O-703, in relevant mouse models of inflammation. TGS 703, a novel gold(III) complex, has demonstrated efficacy in a chemically induced colitis model, primarily through modulation of antioxidant pathways. SKI-O-703 (Cevidoplenib), a selective spleen tyrosine kinase (Syk) inhibitor, has shown therapeutic potential in models of lupus nephritis and arthritis by targeting B-cell and innate inflammatory cell signaling. This guide includes comprehensive experimental protocols, quantitative data summaries, and visual diagrams of the associated signaling pathways to facilitate the design and execution of in vivo studies.

Introduction

The study of novel anti-inflammatory agents in relevant animal models is a critical step in the drug development process. Mouse models of inflammation, such as dextran sulfate sodium (DSS)-induced colitis, lupus nephritis in New Zealand Black/White (NZB/W) F1 mice, and serum-transferred arthritis, provide valuable platforms to assess the efficacy and mechanism of action of new therapeutic candidates.

TGS 703 is a gold(III) complex that has been investigated for its anti-inflammatory properties. Gold complexes have a history of use in the treatment of inflammatory conditions, and their mechanism of action is often linked to the modulation of oxidative stress and inflammatory signaling pathways.[1]

SKI-O-703 (Cevidoplenib) is an orally bioavailable, selective inhibitor of spleen tyrosine kinase (Syk).[2] Syk is a key mediator of signaling downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs), making it a compelling target for autoimmune and inflammatory diseases.[3][4]

These application notes provide detailed methodologies for the in vivo administration and evaluation of TGS 703 and SKI-O-703 in their respective inflammatory disease models.

Data Presentation

TGS 703 in DSS-Induced Colitis

The efficacy of TGS 703 was evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model. The compound was administered intragastrically once daily from day 3 to day 6 after colitis induction.

Treatment Group	Dose	Macroscopic Score (Mean \pm SEM)
Control	-	1.87 \pm 0.35
DSS Only	-	9.40 \pm 0.69
DSS + TGS 703 A	1.68 μ g/kg	9.5 \pm 0.69 (p < 0.001 vs. DSS only)
DSS + TGS 703 B	16.8 μ g/kg	9.46 \pm 0.42 (p < 0.001 vs. DSS only)

Data from a study on a new gold(III) complex in a mouse model of colitis.

SKI-O-703 in Lupus Nephritis (NZB/W F1 Mice)

SKI-O-703 was administered orally for 16 weeks to New Zealand Black/White (NZB/W) F1 mice, a spontaneous model of lupus nephritis.

Parameter	Vehicle Control	SKI-O-703 (42 mg/kg)	SKI-O-703 (84 mg/kg)
Anti-dsDNA IgG (relative units at 34 weeks)	~1.8	~1.9	~0.8 (p < 0.01 vs. vehicle)
Proteinuria (mg/dL at 34 weeks)	~300	~100	~30
Glomerulonephritis Score	Severe	Mildly improved	Significantly improved

Data adapted from a study on a novel selective spleen tyrosine kinase inhibitor in murine models of lupus nephritis and arthritis.[\[4\]](#)

SKI-O-703 in Serum-Transferred Arthritis

The therapeutic effect of SKI-O-703 was assessed in a K/BxN serum-transfer arthritis model in BALB/c mice.

Treatment Group	Ankle Thickness (mm, Day 9)	Arthritic Index (Day 9)
Vehicle Control	~3.8	~10
SKI-O-703 (42 mg/kg)	~3.4	~6
SKI-O-703 (84 mg/kg)	~2.9 (p < 0.01 vs. vehicle)	~1 (p < 0.01 vs. vehicle)

Data adapted from a study on a novel selective spleen tyrosine kinase inhibitor in murine models of lupus nephritis and arthritis.[\[4\]](#)

Experimental Protocols

Protocol 1: TGS 703 in DSS-Induced Colitis

1. Animal Model:

- Species: Mouse (e.g., C57BL/6), 8-10 weeks old.
- Induction of Colitis: Administer 3-5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.[\[5\]](#)

2. TGS 703 Formulation and Administration:

- Formulation: Prepare a stock solution of TGS 703 in a suitable vehicle (e.g., sterile water or saline).
- Dosing: Administer TGS 703 intragastrically at doses of 1.68 µg/kg and 16.8 µg/kg once daily, starting from day 3 post-DSS administration and continuing until day 6.

3. Monitoring and Endpoints:

- Daily Monitoring: Record body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
- Endpoint Analysis (Day 7 or 8):
 - Sacrifice mice and measure colon length.
 - Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.
 - Perform myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.
 - Analyze colon tissue for markers of oxidative stress (e.g., MDA, SOD, GSH-Px) and expression of antioxidant pathway proteins (e.g., Nrf2, HO-1).[\[6\]](#)

Protocol 2: SKI-O-703 in Lupus Nephritis (NZB/W F1 Mice)

1. Animal Model:

- Species: Female New Zealand Black/White (NZB/W) F1 mice.

- Disease Onset: These mice spontaneously develop a lupus-like disease. Treatment can be initiated prophylactically (e.g., at 18 weeks of age) or therapeutically once proteinuria is established.[7]

2. SKI-O-703 Formulation and Administration:

- Formulation: SKI-O-703 (Cevidoplenib) is orally bioavailable and can be formulated in a suitable vehicle for oral gavage.
- Dosing: Administer SKI-O-703 orally once daily at doses of 42 mg/kg and 84 mg/kg for 16 weeks.[4]

3. Monitoring and Endpoints:

- Weekly/Bi-weekly Monitoring:
 - Monitor body weight.
 - Measure proteinuria using urine dipsticks.
 - Collect serum to measure anti-dsDNA antibody titers by ELISA.
- Endpoint Analysis (after 16 weeks of treatment):
 - Sacrifice mice and collect kidneys for histological analysis (H&E and PAS staining) to assess glomerulonephritis, including glomerular hypercellularity and protein casts.[4]
 - Analyze spleen and lymph nodes for immune cell populations by flow cytometry.

Protocol 3: SKI-O-703 in Serum-Transferred Arthritis

1. Animal Model:

- Species: Mouse (e.g., BALB/c), 8-10 weeks old.
- Induction of Arthritis: Inject arthritogenic K/BxN serum intraperitoneally on day 0 and day 2.

2. SKI-O-703 Formulation and Administration:

- Formulation: Prepare SKI-O-703 for oral administration.
- Dosing: Administer SKI-O-703 orally once daily at doses of 42 mg/kg and 84 mg/kg, starting from the day of the first serum injection.^[4]

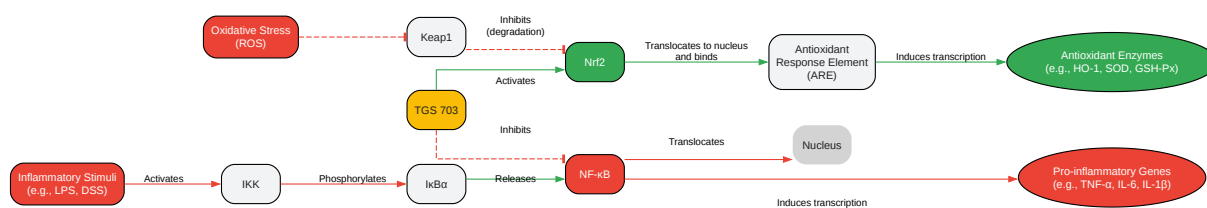
3. Monitoring and Endpoints:

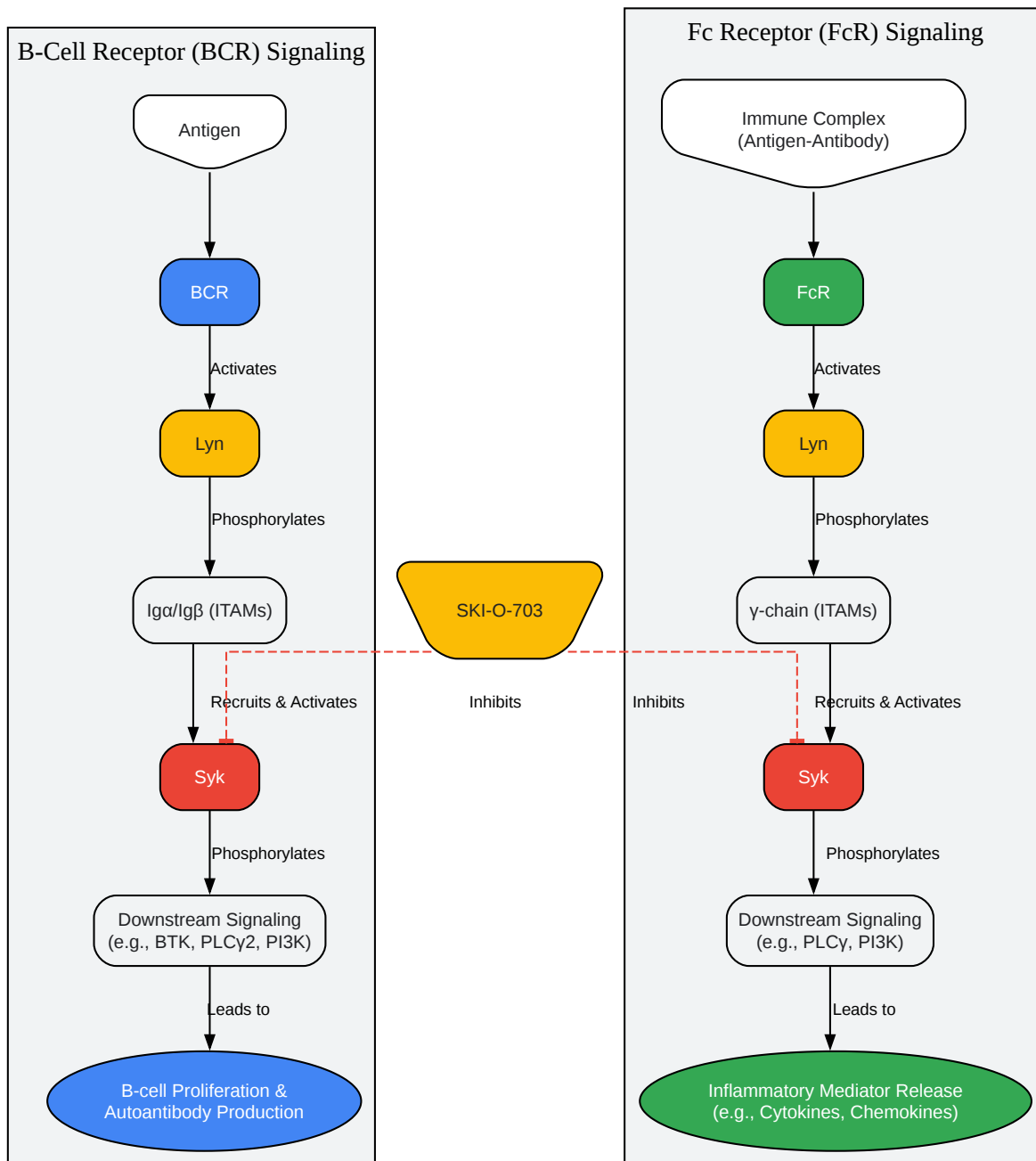
- Daily Monitoring:
 - Measure ankle thickness using a caliper.
 - Score clinical signs of arthritis in each paw (0-4 scale) to calculate a cumulative arthritic index.
- Endpoint Analysis (e.g., Day 9 or 10):
 - Sacrifice mice and collect ankle joints for histological analysis (H&E staining) to assess synovial inflammation, cartilage damage, and bone erosion.
 - Analyze synovial tissue for infiltration of immune cells (e.g., neutrophils and macrophages).^[4]

Signaling Pathways and Mechanisms of Action

TGS 703: Modulation of Antioxidant and Inflammatory Pathways

Gold complexes are known to exert anti-inflammatory effects by modulating cellular redox balance and inhibiting pro-inflammatory signaling. The proposed mechanism for TGS 703 involves the activation of the Nrf2 antioxidant response pathway and inhibition of the NF-κB inflammatory pathway.





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